8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound with a unique structure that combines furan, thiophene, and spirocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[45]decane typically involves multiple steps, starting from commercially available precursors The key steps include the formation of the furan and thiophene rings, followed by the construction of the spirocyclic system
Industrial Production Methods
Industrial production methods for this compound are still under development. the process generally involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions.
Substitution: The methanone group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and amines, which can be further utilized in various applications.
Scientific Research Applications
Chemistry
In chemistry, 8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[45]decane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, 8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an inhibitor of specific enzymes and receptors involved in disease pathways.
Industry
In industry, this compound is explored for its potential use in the development of new materials with unique properties. Its spirocyclic structure imparts stability and rigidity, making it suitable for applications in polymers and coatings.
Mechanism of Action
The mechanism of action of 8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an inhibitor of key enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar methanone group but different ring structures.
Thiophene derivatives: Compounds containing the thiophene ring, which share some chemical properties with 8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane.
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure, which imparts stability and rigidity. This makes it distinct from other compounds with similar functional groups but different structural frameworks.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-13-12-15(14(2)25-13)17(21)19-7-5-18(6-8-19)20(9-10-24-18)27(22,23)16-4-3-11-26-16/h3-4,11-12H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDFVKCJLDYZIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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